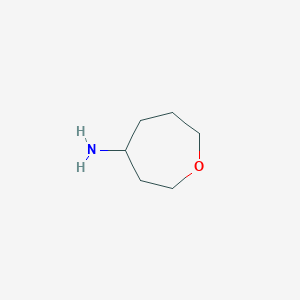
2-(4-Bromophenyl)-2-oxoacetamide
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoacetamide, also known as 4-BPA, is a compound belonging to the class of organic compounds known as acyl oximes. It is a white, crystalline solid with a melting point of 159-162°C and a molecular weight of 246.2 g/mol. 4-BPA is used in a variety of scientific research applications, including organic synthesis and biochemistry.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-2-oxoacetamide is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including amides, esters, and thioamides. It has also been used in the synthesis of drugs, such as anti-cancer agents and anticonvulsants. This compound has also been used in the synthesis of biopolymers, such as poly-β-hydroxybutyrate, and in the synthesis of peptide hormones.
Mecanismo De Acción
Target of Action
Related compounds such as n-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds have shown promising activity against bacterial (Gram positive and Gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their in vitro antimicrobial activity and anticancer activity . Molecular docking studies were carried out to study the binding mode of active compounds with the receptor .
Biochemical Pathways
Related compounds such as thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Related compounds have shown promising antimicrobial and antiproliferative activities . For instance, certain derivatives have shown significant activity against bacterial and fungal species, as well as against the MCF7 cancer cell line .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Bromophenyl)-2-oxoacetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. This compound is a strong acylating agent, and it can react with nucleophilic groups that are not the intended target. This can lead to the formation of undesired byproducts.
Direcciones Futuras
The use of 2-(4-Bromophenyl)-2-oxoacetamide in scientific research is likely to continue to grow as more of its potential applications are explored. Some potential future directions for research include the use of this compound in the synthesis of peptide hormones, the use of this compound in drug discovery, and the use of this compound in the synthesis of biopolymers. Additionally, further research into the biochemical and physiological effects of this compound, as well as its potential toxicity, is needed in order to gain a better understanding of its safety and efficacy.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEVNHMPPZPHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622947 | |
| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69374-79-4 | |
| Record name | 2-(4-Bromophenyl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















